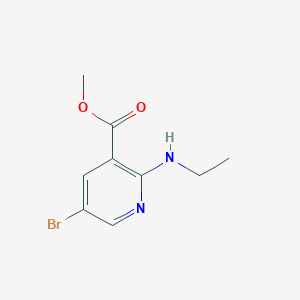
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method starts with the bromination of 2-amino-3-methylpyridine to form 2-amino-5-bromo-3-methylpyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules.
科学研究应用
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is unique due to the presence of both the ethylamino and carboxylate groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
属性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChI 键 |
CMIFXOIEPYQKMY-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=C(C=N1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


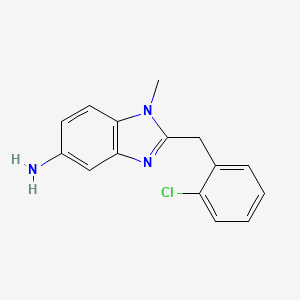
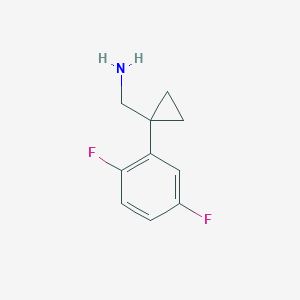
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)
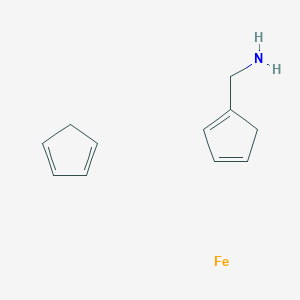
![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
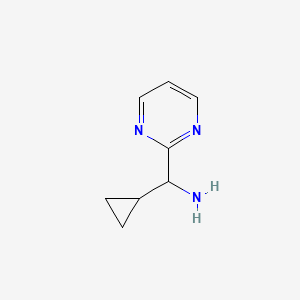
![Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)
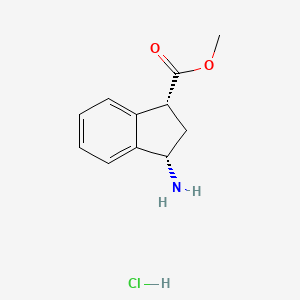
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)

